Regulatory Identity as Methylphenidate Impurity 17: Scaffold-Based Chromatographic Differentiation from Other Methylphenidate Impurities
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione is formally designated as Methylphenidate Hydrochloride Impurity 17, a specified impurity standard used in HPLC and LC-MS method validation for methylphenidate drug substance and finished product testing . Unlike the majority of methylphenidate-related impurities that retain the piperidine-2-acetate core structure (e.g., Impurity A / ritalinic acid, CAS 19395-41-6, bearing a free carboxylic acid; Impurity D, CAS 50288-63-6, a reduced piperidine derivative), Impurity 17 possesses a fully oxidized 1,2-dione scaffold where both the ester and the piperidine α-methine are replaced by carbonyl groups . This structural divergence produces a distinct chromatographic retention profile and UV absorption pattern, enabling its use as a system suitability marker in compendial methods. The compound's molecular ion [M+H]+ at m/z 218.1 and characteristic fragmentation pattern provide unambiguous LC-MS identification that cannot be replicated by any other methylphenidate impurity standard [1].
| Evidence Dimension | Structural scaffold and regulatory identity differentiation from common methylphenidate impurities |
|---|---|
| Target Compound Data | 1,2-Dione scaffold (C13H15NO2, MW 217.26); Methylphenidate Impurity 17 designation; 3 hydrogen bond acceptors, 0 donors; [M+H]+ m/z 218.1 |
| Comparator Or Baseline | Impurity A (ritalinic acid, C13H17NO2, MW 219.28, carboxylic acid scaffold); Impurity D (CAS 50288-63-6, reduced piperidine); Impurity E (ethyl ester analog, MW 233.31) |
| Quantified Difference | Molecular formula difference: C13H15NO2 (target) vs. C13H17NO2 (Impurity A); oxidation state difference: dione vs. carboxylic acid vs. ester; distinct HPLC retention and LC-MS fragmentation |
| Conditions | Regulatory impurity profiling per ICH Q3A/Q3B guidelines; HPLC-UV and LC-MS/MS methods for methylphenidate drug substance |
Why This Matters
For pharmaceutical quality control laboratories, procurement of the correct impurity reference standard with documented structural identity is non-negotiable for method specificity, system suitability, and regulatory filing compliance.
- [1] Veeprho. Ritalinic Acid Impurities and Related Compounds — Analytical Reference Guide. veeprho.com, 2025. View Source
